H-Phe-Gly-Gly-Phe-Met-Arg-Arg-Lys-NH2
CAS No.:
Cat. No.: VC20237832
Molecular Formula: C45H72N16O8S
Molecular Weight: 997.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C45H72N16O8S |
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Molecular Weight | 997.2 g/mol |
IUPAC Name | (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide |
Standard InChI | InChI=1S/C45H72N16O8S/c1-70-23-19-34(61-43(69)35(25-29-14-6-3-7-15-29)57-37(63)27-55-36(62)26-56-39(65)30(47)24-28-12-4-2-5-13-28)42(68)60-33(18-11-22-54-45(51)52)41(67)59-32(17-10-21-53-44(49)50)40(66)58-31(38(48)64)16-8-9-20-46/h2-7,12-15,30-35H,8-11,16-27,46-47H2,1H3,(H2,48,64)(H,55,62)(H,56,65)(H,57,63)(H,58,66)(H,59,67)(H,60,68)(H,61,69)(H4,49,50,53)(H4,51,52,54)/t30-,31-,32-,33-,34-,35-/m0/s1 |
Standard InChI Key | HKVZPBVWPFDBBQ-LBBUGJAGSA-N |
Isomeric SMILES | CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)N |
Canonical SMILES | CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNC(=O)C(CC2=CC=CC=C2)N |
Introduction
Chemical and Structural Characteristics
Primary Structure and Modifications
The peptide’s primary structure is defined by its amino acid sequence:
The C-terminal lysine is amidated, enhancing metabolic stability and receptor binding affinity .
Physicochemical Properties
Property | Value |
---|---|
Molecular formula | C₄₅H₇₂N₁₆O₈S |
Molecular weight | 997.23 g/mol |
Purity | >95% (HPLC) |
Solubility | Soluble in aqueous buffers |
Storage recommendations | -20°C, desiccated and protected from light |
The sulfur-containing methionine residue necessitates careful handling to prevent oxidation .
Pharmacological Profile
Mechanism of Action
LIH383 acts as a high-affinity ACKR3 agonist with two key mechanisms:
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Competitive displacement of CXCL12: Binds ACKR3 at nanomolar concentrations (EC₅₀ = 10–50 nM), outperforming CXCL12 in β-arrestin recruitment assays .
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Opioid peptide potentiation: By scavenging ACKR3, LIH383 reduces endogenous opioid degradation, enhancing signaling through μ-, δ-, and κ-opioid receptors .
Selectivity and Binding Kinetics
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Selectivity: No significant activity at CXCR4, CXCR3, or other classical chemokine receptors .
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Binding affinity: Kd = 2.1 nM for ACKR3, as measured via radioligand displacement assays .
Research Findings and Applications
Meyrath et al. (2020)
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Discovery: Identified LIH383 via screening of peptide libraries, noting its 100-fold selectivity for ACKR3 over CXCR4 .
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Functional assays: Demonstrated β-arrestin recruitment (EC₅₀ = 12 nM) and ACKR3 internalization in HEK293 cells .
Szpakowska et al. (2021)
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Opioid synergy: Showed that LIH383 (1 µM) increased enkephalin-mediated analgesia in murine models by 40% .
Synthesis and Stability
Synthesis Methodology
LIH383 is synthesized via solid-phase peptide synthesis (SPPS) using Fmoc chemistry . Key steps include:
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Sequential coupling of Fmoc-protected amino acids on Rink amide resin.
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Cleavage and deprotection with TFA/water/TIS (95:2.5:2.5).
Stability Considerations
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Storage: Lyophilized powder remains stable for >2 years at -20°C.
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In solution: Degrades by 20% over 48 hours at 37°C in phosphate buffer (pH 7.4) .
Comparative Analysis with ACKR3 Ligands
LIH383’s peptide backbone confers superior selectivity but limits oral bioavailability compared to small molecules .
Future Directions
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